molecular formula C18H17ClFN5O2 B4638922 N-(3-CHLORO-4-FLUOROPHENYL)-N'-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA

N-(3-CHLORO-4-FLUOROPHENYL)-N'-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA

Cat. No.: B4638922
M. Wt: 389.8 g/mol
InChI Key: ABVJVRQSEYVNKY-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA typically involves the reaction of 3-chloro-4-fluoroaniline with 7-piperidino-2,1,3-benzoxadiazole-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions could potentially modify the functional groups, leading to different derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield corresponding nitro or hydroxyl derivatives, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-FLUOROPHENYL)-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA can be compared with other urea derivatives that have similar structures and properties.
  • Examples include N-(3-chloro-4-fluorophenyl)-N’-(7-piperidino-2,1,3-benzoxadiazol-4-yl)thiourea and N-(3-chloro-4-fluorophenyl)-N’-(7-piperidino-2,1,3-benzoxadiazol-4-yl)carbamate.

Uniqueness

The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN5O2/c19-12-10-11(4-5-13(12)20)21-18(26)22-14-6-7-15(17-16(14)23-27-24-17)25-8-2-1-3-9-25/h4-7,10H,1-3,8-9H2,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVJVRQSEYVNKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C3=NON=C23)NC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLORO-4-FLUOROPHENYL)-N'-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA
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N-(3-CHLORO-4-FLUOROPHENYL)-N'-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA
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N-(3-CHLORO-4-FLUOROPHENYL)-N'-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA
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N-(3-CHLORO-4-FLUOROPHENYL)-N'-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA
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N-(3-CHLORO-4-FLUOROPHENYL)-N'-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA
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N-(3-CHLORO-4-FLUOROPHENYL)-N'-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA

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